N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide
Description
N'-{(E)-[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}benzohydrazide (hereafter referred to as L21) is a hydrazone derivative characterized by a benzohydrazide backbone conjugated to a 2,5-dichlorophenyl-substituted furan moiety via an imine linkage. L21 serves as a ligand for transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), which exhibit enhanced antibacterial and antioxidant activities compared to the free ligand . Its synthesis is optimized via microwave-assisted methods, achieving yields of 85–90% in solvent-free conditions, a significant improvement over conventional techniques .
Properties
IUPAC Name |
N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-13-6-8-16(20)15(10-13)17-9-7-14(24-17)11-21-22-18(23)12-4-2-1-3-5-12/h1-11H,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKIHJVMFRBWTB-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation reaction between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Microwave synthesis of L21 reduces reaction time (minutes vs. hours) and eliminates solvents, outperforming conventional methods used for analogs like 4c . Mechanochemical methods (e.g., for A3) also achieve near-quantitative yields but require specialized equipment .
Key Observations :
- Antibacterial vs. Antiproliferative: L21’s dichlorophenyl-furan motif favors antibacterial activity, while thiazolidinone derivatives (e.g., 4c) exhibit potent anticancer effects due to heterocyclic pharmacophores .
- Role of Metal Coordination : L21’s metal complexes (Co(II), Cu(II)) show superior antioxidant activity compared to the free ligand, highlighting the importance of metal-ligand interactions .
Structural Insights from Crystallography
Crystal structures of related hydrazides (e.g., 4-tert-butyl-N′-benzylidene derivatives) reveal planar geometries and intramolecular hydrogen bonding, stabilizing the E-configuration of the imine bond . These features are critical for maintaining bioactivity and are likely conserved in L21, though its dichlorophenyl group may introduce steric effects that influence binding to biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
